1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone
Beschreibung
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole is a complex organic compound featuring a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including medicinal chemistry and materials science . This compound, in particular, combines the adamantane moiety with a pyrazole ring, making it a subject of interest for researchers.
Eigenschaften
Molekularformel |
C27H28N2OS |
|---|---|
Molekulargewicht |
428.6g/mol |
IUPAC-Name |
1-adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C27H28N2OS/c1-18-25(31-23-10-6-3-7-11-23)24(22-8-4-2-5-9-22)29(28-18)26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3 |
InChI-Schlüssel |
DMKMQKUBMWKECU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Kanonische SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone involves several steps:
Starting Materials: The synthesis begins with adamantane derivatives, which are known for their stability and reactivity.
Reaction Conditions: The preparation typically involves radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds.
Industrial Production: Industrial methods focus on optimizing yields and purity.
Analyse Chemischer Reaktionen
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Substitution Reactions: It can undergo substitution reactions, particularly involving halogenated intermediates.
Common Reagents and Conditions: Reagents such as trifluoromethanesulfonic acid and trifluoroacetic anhydride are used in these reactions.
Major Products: The reactions yield a variety of products, including substituted adamantanes and higher diamondoids.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone involves:
Molecular Targets: The compound interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: It affects various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Adamantylcarbonyl)-3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the pyrazole ring and the phenylthio group distinguishes it from other adamantane derivatives.
This comprehensive overview highlights the significance of 1-Adamantyl-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)methanone in various scientific and industrial fields. Its unique structure and diverse applications make it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
